molecular formula C11H12O3S B12893088 2-Ethyl-5-(methylsulfonyl)benzofuran

2-Ethyl-5-(methylsulfonyl)benzofuran

Cat. No.: B12893088
M. Wt: 224.28 g/mol
InChI Key: DGQGMGUUJADDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring system followed by the introduction of various substituents. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents to form the benzofuran core. For 2-Ethyl-5-(methylsulfonyl)benzofuran, the synthesis may involve the following steps:

Industrial Production Methods

Industrial production of benzofuran derivatives often involves similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(methylsulfonyl)benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties
Benzofuran derivatives, including 2-Ethyl-5-(methylsulfonyl)benzofuran, have shown promising anticancer activities. Studies indicate that benzofuran compounds can target various cancer types through multiple mechanisms, such as inhibiting cell proliferation and inducing apoptosis. For instance, certain benzofuran derivatives have demonstrated effectiveness against lung cancer by inhibiting the AKT signaling pathway, which is crucial for tumor growth and survival .

Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of benzofuran derivatives. Compounds within this class have been shown to reduce inflammation markers in vitro and in vivo, suggesting their potential as therapeutic agents for inflammatory diseases . The structural modifications in compounds like this compound may enhance these effects, making them suitable candidates for further development.

Antioxidant Activity
Benzofuran derivatives are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases including cardiovascular disorders and neurodegenerative diseases . This activity positions them as valuable compounds in the development of supplements or drugs aimed at oxidative stress-related conditions.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of a series of benzofuran derivatives found that specific substitutions on the benzofuran core significantly enhanced cytotoxicity against cancer cell lines. Among these derivatives, those similar to this compound exhibited notable activity against breast and lung cancer cells. The structure-activity relationship (SAR) analysis revealed that introducing electron-donating groups at certain positions increased binding affinity to cancer targets .

Case Study 2: Anti-inflammatory Research

In another research project focused on anti-inflammatory effects, a derivative of benzofuran was tested for its ability to inhibit pro-inflammatory cytokines in human cell lines. Results indicated that modifications similar to those in this compound led to a significant decrease in cytokine production, demonstrating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(methylsulfonyl)benzofuran depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved can vary based on the specific application and biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzofuran: Lacks the ethyl and methylsulfonyl groups, resulting in different chemical and biological properties.

    5-Methylsulfonylbenzofuran: Lacks the ethyl group, which may affect its reactivity and biological activity.

    2-Ethylbenzofuran:

Uniqueness

2-Ethyl-5-(methylsulfonyl)benzofuran is unique due to the presence of both ethyl and methylsulfonyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

2-ethyl-5-methylsulfonyl-1-benzofuran

InChI

InChI=1S/C11H12O3S/c1-3-9-6-8-7-10(15(2,12)13)4-5-11(8)14-9/h4-7H,3H2,1-2H3

InChI Key

DGQGMGUUJADDIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(O1)C=CC(=C2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.